molecular formula C14H12ClNO4S B5796387 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate

4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate

Cat. No. B5796387
M. Wt: 325.8 g/mol
InChI Key: VQYRGAPUQFYQRX-UHFFFAOYSA-N
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Description

4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate, also known as CP94, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known to have a wide range of biological activities. CP94 has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases.

Scientific Research Applications

4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate has also been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide, which is known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate has been shown to exhibit anti-inflammatory and analgesic properties in various animal models of inflammation and pain. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate has been shown to inhibit the production of prostaglandins and nitric oxide, which are known to play a role in inflammation and pain.

Advantages and Limitations for Lab Experiments

4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate. One potential direction is the development of more potent and selective COX-2 inhibitors based on the structure of 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate. Another potential direction is the study of the neuroprotective effects of 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate in animal models of neurodegenerative diseases. Additionally, the development of more water-soluble formulations of 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate may improve its efficacy in certain experiments. Finally, the study of the long-term effects of 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate in animal models may provide insight into its potential use in the treatment of human diseases.

Synthesis Methods

The synthesis of 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate involves the reaction of 4-aminophenyl acetate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is a white crystalline powder that is purified by recrystallization.

properties

IUPAC Name

[4-[(4-chlorophenyl)sulfonylamino]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-10(17)20-13-6-4-12(5-7-13)16-21(18,19)14-8-2-11(15)3-9-14/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYRGAPUQFYQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(4-Chlorophenyl)sulfonylamino]phenyl] acetate

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